molecular formula C8H6FNO B069828 2-Fluoro-5-methylphenyl isocyanate CAS No. 190774-50-6

2-Fluoro-5-methylphenyl isocyanate

Cat. No.: B069828
CAS No.: 190774-50-6
M. Wt: 151.14 g/mol
InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N
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Description

. It is an isocyanate derivative, characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylphenyl isocyanate typically involves the reaction of 2-Fluoro-5-methylphenylamine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:

2-Fluoro-5-methylphenylamine+Phosgene2-Fluoro-5-methylphenyl isocyanate+HCl\text{2-Fluoro-5-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-5-methylphenylamine+Phosgene→2-Fluoro-5-methylphenyl isocyanate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of alternative reagents such as triphosgene can also be employed to mitigate the hazards associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-methylphenyl isocyanate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methylphenyl isocyanate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-fluoro-2-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUJZPVKMKUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369875
Record name 2-Fluoro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-50-6
Record name 2-Fluoro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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